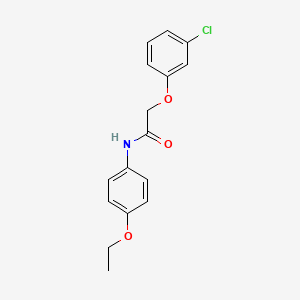

4-ethoxy-N'-(8-quinolinylmethylene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including those similar to 4-ethoxy-N'-(8-quinolinylmethylene)benzohydrazide, involves the reaction of quinolinecarbaldehyde with substituted benzohydrazides. The structural characterization of these synthesized compounds is typically achieved using techniques such as IR and 1H NMR spectroscopy (Shaikh, 2013).

Molecular Structure Analysis

Studies on similar compounds provide insights into the molecular structure, showcasing the trans conformation with respect to the C=N double bond and the twisted nature of the molecule, as observed in the structure of (E)-4-Hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide. The crystal structure analysis often reveals hydrogen bonding and other intermolecular interactions contributing to the stability of these molecules (Fun et al., 2011).

Chemical Reactions and Properties

Benzohydrazides participate in various chemical reactions, serving as intermediates for the synthesis of other complex organic compounds. They exhibit significant reactivity due to the active hydrogen component of the -CONHN=CH- azomethine group, enabling the synthesis of coupling products (Shaikh, 2013).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, including solubility, melting points, and crystal structures, are determined through extensive experimental analysis. Crystallographic studies reveal detailed insights into the arrangement and orientation of molecules in the solid state, highlighting the significance of non-covalent interactions in defining physical properties (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives are characterized by their reactivity towards various chemical reagents, ability to form complexes with metals, and potential for participating in catalytic cycles. The functional groups present within these molecules, such as the azomethine group, play a critical role in their chemical behavior and the formation of coordination compounds (Anarado et al., 2023).

科学的研究の応用

Heterocyclic Compound Synthesis and Applications

Synthesis of Heterocyclic Compounds : Research focuses on synthesizing new heterocyclic compounds due to their potential in various applications, including biological activities. For instance, studies have developed methodologies for synthesizing heterocycles with aryloxydifluoromethyl groups, which are important for designing biologically active molecules (Solodukhin et al., 2004).

Photoreactivity and Transformation : The reactivity of hydroxy- and methoxy-substituted o-quinone methides in aqueous solutions demonstrates the potential for creating Diels-Alder adducts and intercepting nucleophiles, indicating the versatility of these compounds in synthetic chemistry (Arumugam & Popik, 2010).

Antitumour Activities : The development of compounds with the quinol pharmacophore for screening against cancer cell lines showcases the medicinal chemistry efforts in exploring heterocyclic compounds for therapeutic applications. Some compounds exhibited growth-inhibitory activity, underscoring the potential of heterocycles in oncology research (McCarroll et al., 2010).

Covalent Organic Frameworks (COFs) : The synthesis of COFs through hydrazone linkages demonstrates the application of heterocyclic compounds in material science. These COFs are highly crystalline, chemically and thermally stable, and possess permanent porosity, highlighting their potential in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

作用機序

The mechanism of action would depend on the specific biological activity of the compound. For example, if the compound exhibits antimicrobial activity, it might work by inhibiting a key enzyme in the microorganism. If it exhibits anticancer activity, it might work by inducing apoptosis in cancer cells .

将来の方向性

特性

IUPAC Name |

4-ethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-2-24-17-10-8-15(9-11-17)19(23)22-21-13-16-6-3-5-14-7-4-12-20-18(14)16/h3-13H,2H2,1H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZSUTXQDSXZBC-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N'-(8-quinolinylmethylene)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)